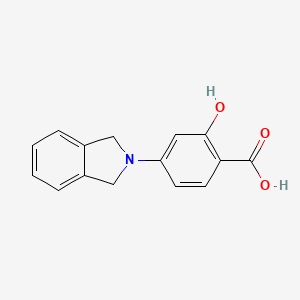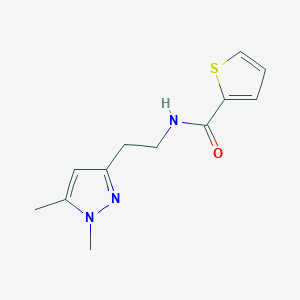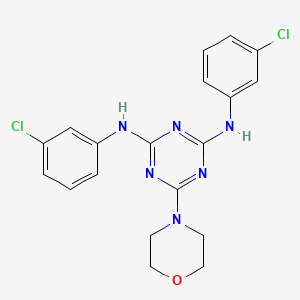![molecular formula C23H30ClN5O6S2 B2515902 Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1216675-95-4](/img/structure/B2515902.png)
Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H30ClN5O6S2 and its molecular weight is 572.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research on pyrido[2,3-d]pyrimidine derivatives has highlighted their potent antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. These compounds are synthesized through a series of reactions starting from 2-methylthio derivatives and show enhanced in vitro and in vivo activity compared to other antibacterial agents (Matsumoto & Minami, 1975).
Synthesis and Functionalization
Ethyl 2-methyl-2,3-butadienoate has been utilized in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts, to produce highly functionalized tetrahydropyridines. These reactions demonstrate complete regioselectivity and excellent yields, expanding the scope of annulation reactions for synthesizing complex heterocyclic compounds (Zhu, Lan, & Kwon, 2003).
Complex Formation and Characterization
Studies on piperazine derivatives like ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate have explored their ability to form complexes with metals such as Ni(II), Zn(II), and Cd(II). Characterization techniques, including spectroscopy and DFT methods, have revealed details about the bonding sites and geometry of these complexes, providing insights into their potential applications in materials science and catalysis (Prakash et al., 2014).
Antitubercular Activity
A novel series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates has been synthesized and evaluated for antitubercular activity. One compound, in particular, showed significant activity across multiple tests, including inhibition of Mycobacterium tuberculosis DNA gyrase, highlighting the potential of these compounds in tuberculosis treatment (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O6S2.ClH/c1-3-34-23(31)27-10-12-28(13-11-27)36(32,33)16-6-4-15(5-7-16)21(30)25-22-19(20(24)29)17-8-9-26(2)14-18(17)35-22;/h4-7H,3,8-14H2,1-2H3,(H2,24,29)(H,25,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGQHNKDUWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



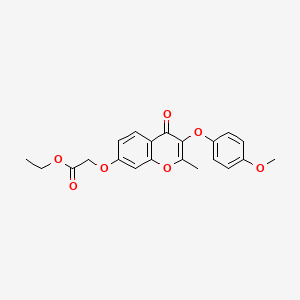
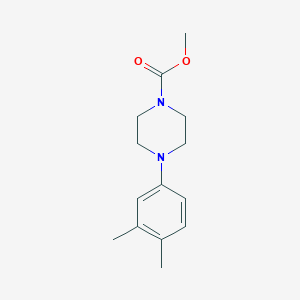
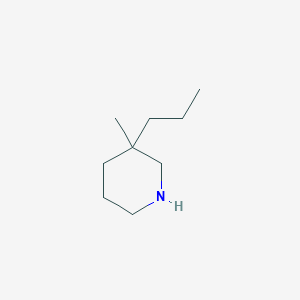
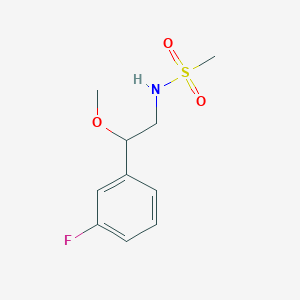
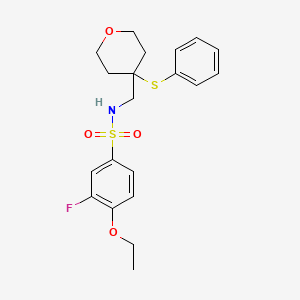

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)
